molecular formula C25H23BrN2O4S B11488175 N-{2-[(3-bromo-4-methoxyphenyl)(hydroxy)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide

N-{2-[(3-bromo-4-methoxyphenyl)(hydroxy)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide

Cat. No.: B11488175
M. Wt: 527.4 g/mol
InChI Key: KKIDZWOKYPHWMJ-UHFFFAOYSA-N
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Description

N-{2-[(3-bromo-4-methoxyphenyl)(hydroxy)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide is a complex organic compound that features a unique structure combining a thienopyridine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-bromo-4-methoxyphenyl)(hydroxy)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide typically involves multiple steps, including the formation of the thienopyridine core, bromination, and subsequent functional group modifications. One common synthetic route involves the following steps:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic conditions.

    Functional Group Modifications: The methoxy and hydroxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-bromo-4-methoxyphenyl)(hydroxy)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{2-[(3-bromo-4-methoxyphenyl)(hydroxy)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(3-bromo-4-methoxyphenyl)(hydroxy)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-chloro-4-methoxyphenyl)(hydroxy)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide
  • N-{2-[(3-fluoro-4-methoxyphenyl)(hydroxy)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide

Uniqueness

N-{2-[(3-bromo-4-methoxyphenyl)(hydroxy)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide is unique due to the presence of the bromo group, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with enhanced properties.

Properties

Molecular Formula

C25H23BrN2O4S

Molecular Weight

527.4 g/mol

IUPAC Name

N-[2-[(3-bromo-4-methoxyphenyl)-hydroxymethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide

InChI

InChI=1S/C25H23BrN2O4S/c1-14-11-17(13-31-2)20-21(28-24(30)15-7-5-4-6-8-15)23(33-25(20)27-14)22(29)16-9-10-19(32-3)18(26)12-16/h4-12,22,29H,13H2,1-3H3,(H,28,30)

InChI Key

KKIDZWOKYPHWMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)Br)O)NC(=O)C4=CC=CC=C4)COC

Origin of Product

United States

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